molecular formula C14H19BrN2O3S B1439712 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide CAS No. 1138445-72-3

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide

Número de catálogo: B1439712
Número CAS: 1138445-72-3
Peso molecular: 375.28 g/mol
Clave InChI: ORTKIYMRUMVUNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide is a brominated acetamide derivative featuring a 4-methylpiperidinyl sulfonamide group attached to a phenyl ring. This compound is structurally characterized by:

  • A 4-methylpiperidinyl sulfonyl substituent, contributing to steric bulk and modulating solubility and pharmacokinetic properties.
  • The sulfonamide linkage, which is common in bioactive molecules due to its hydrogen-bonding capacity and metabolic stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that it possesses significant inhibitory effects against a range of bacterial strains, including resistant strains of Staphylococcus aureus. This makes it a candidate for further development as an antimicrobial agent .

Neurological Research

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound appears to reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Pharmacological Studies

Receptor Modulation
The compound acts as a modulator of specific receptors in the central nervous system, particularly those involved in pain and anxiety pathways. Its ability to interact with these receptors suggests potential applications in developing analgesic and anxiolytic medications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of this compound. The results demonstrated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound, indicating the importance of structural modifications for optimizing therapeutic effects .

Case Study 2: Neuroprotection

In a model simulating Alzheimer’s disease, researchers administered this compound to assess its neuroprotective capabilities. Results showed a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anticancer ActivityInhibits proliferation of cancer cell lines; induces apoptosis
Antimicrobial ActivityEffective against resistant bacterial strains
Neuroprotective EffectsReduces oxidative stress; protects against neurodegeneration
Receptor ModulationModulates pain and anxiety receptors; potential for analgesic development

Mecanismo De Acción

The mechanism of action for 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide and sulfonamide derivatives, focusing on substituent variations, molecular properties, and reported bioactivities.

Sulfonamide Substituent Variations

Piperidinyl vs. Piperazinyl Sulfonamides

Compound Name Structure Molecular Weight Key Features Pharmacological Activity References
2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide Bromoacetamide + 4-methylpiperidinyl sulfonyl ~386.3 g/mol Steric bulk from piperidinyl group; moderate solubility Limited data; inferred potential for CNS activity due to piperidine moiety
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Acetamide + 4-methylpiperazinyl sulfonyl ~297.3 g/mol Piperazine enhances solubility; basic nitrogen for charge interactions Analgesic activity comparable to paracetamol

Key Insight : Replacing the piperidinyl group with a piperazinyl moiety (as in Compound 35) reduces molecular weight and increases solubility, correlating with improved analgesic efficacy .

Cyclohexyl and Diallylamino Sulfonamides

Compound Name Structure Molecular Weight Key Features Toxicity/Hazard References
2-Bromo-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)acetamide Bromoacetamide + cyclohexyl(methyl)amino sulfonyl ~386.3 g/mol Hydrophobic cyclohexyl group; increased lipophilicity Classified as irritant
2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide Bromoacetamide + diallylamino sulfonyl ~373.3 g/mol Allyl groups introduce potential for metabolic oxidation IRRITANT hazard class

Key Insight: Cyclohexyl and diallylamino substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Bromoacetamide vs. Non-Brominated Analogs

Brominated Derivatives

Compound Name Structure Molecular Weight Key Features Activity References
2-Bromo-N-(4-fluorophenyl)acetamide Bromoacetamide + 4-fluorophenyl ~244.1 g/mol Electron-withdrawing fluorine enhances stability Antimicrobial potential (inferred from structural analogs)
2-Bromo-N-(2-methoxyphenyl)acetamide Bromoacetamide + 2-methoxyphenyl ~244.1 g/mol Methoxy group improves solubility; ortho-substitution alters steric effects No direct data; structural similarity to penicillin analogs suggests bioactivity

Non-Brominated Derivatives

Compound Name Structure Molecular Weight Key Features Activity References
N-[4-(aminosulfonyl)phenyl]acetamide (Sulfacetamide) Acetamide + sulfamoyl ~214.2 g/mol Sulfamoyl group confers antibacterial activity Well-established antimicrobial agent
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide Piperazinoacetamide + bromophenyl ~422.8 g/mol Dual halogenation (Br, Cl) enhances reactivity Potential antipsychotic or analgesic applications

Key Insight: Bromination increases electrophilicity, facilitating covalent interactions with biological targets (e.g., enzyme active sites), while non-brominated analogs rely on hydrogen bonding or ionic interactions .

Triazolylsulfanyl and Heterocyclic Derivatives

Compound Name Structure Molecular Weight Key Features Activity References
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Triazolylsulfanyl + bromophenyl ~547.4 g/mol Triazole and pyridine enhance π-π stacking; sulfamoyl group adds polarity Anticancer or antiviral potential (inferred from heterocyclic motifs)
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Triazolylsulfanyl + cyclohexyl-methyl ~452.4 g/mol Bulky cyclohexyl-methyl group may limit bioavailability Structural data available; activity uncharacterized

Key Insight : Heterocyclic additions (e.g., triazole, pyridine) introduce diverse binding modes but may complicate synthesis and pharmacokinetics .

Actividad Biológica

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

  • Molecular Formula : C25H26N2O3S
  • Molar Mass : 434.55 g/mol
  • CAS Number : 315670-26-9
  • Density : 1.245 g/cm³ (predicted)
  • pKa : 12.70 (predicted)

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine nucleus have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using the turbidimetric method, revealing that certain derivatives demonstrated effective inhibition of bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound d1Staphylococcus aureus8 µg/mL
Compound d2Escherichia coli16 µg/mL
Compound d3Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays. Notably, studies utilizing the Sulforhodamine B (SRB) assay demonstrated that related compounds exhibited cytotoxic effects against human breast adenocarcinoma cell lines (MCF7). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhance anticancer activity .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)
Compound d65
Compound d710
This compoundTBD

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The presence of the sulfonamide moiety is crucial for the inhibition of these enzymes, which are significant targets in treating neurodegenerative diseases and managing urinary tract infections .

Table 3: Enzyme Inhibition Data

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase (AChE)85
Urease70

Case Studies

  • Antimicrobial Screening Study
    A study conducted on a series of piperidine derivatives, including related compounds to this compound, revealed their effectiveness against multi-drug resistant bacterial strains. The results suggested that modifications to the piperidine structure could enhance antibacterial activity significantly .
  • Cytotoxicity Assay
    In another investigation, a series of sulfonamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings indicated that compounds with a similar structural framework to this compound exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline with bromoacetic acid derivatives. Key steps include:

  • Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Yield optimization strategies:
  • Adjusting molar ratios (1:1.2 for amine:acid) to drive completion.
  • Using triethylamine as a base to neutralize HCl byproducts.
  • Typical yields range from 65–75%, with purity >95% confirmed by HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 2.1 (s, 3H, CH₃-piperidine), δ 3.4–3.6 (m, 4H, piperidine-CH₂), and δ 7.8–8.0 (d, 2H, aromatic H adjacent to sulfonyl) .
  • ¹³C NMR : Confirm sulfonamide linkage (C-S=O₂ at ~115 ppm) and acetamide carbonyl (C=O at ~170 ppm).
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 401.1 (calculated 400.9) .
  • HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities like unreacted aniline .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, matrix metalloproteinases) due to the sulfonyl group .
  • Assay Design :
  • Use fluorometric or colorimetric assays (e.g., fluorescein-conjugated substrate hydrolysis).
  • IC₅₀ determination via dose-response curves (1 nM–100 µM range).
  • Controls : Include acetazolamide (positive control) and DMSO vehicle.
  • Data Validation : Replicate assays (n=3) and cross-validate with molecular docking to predict binding modes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding interactions of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction :
  • Grow crystals via slow evaporation (CH₂Cl₂/hexane).
  • Analyze packing motifs: In similar acetamides, N–H···O hydrogen bonds (2.8–3.0 Å) stabilize infinite chains along the [100] axis .
  • Contradiction Resolution :
  • If NMR suggests flexible piperidine conformation, crystallography can confirm locked chair/boat conformations.
  • Compare dihedral angles (e.g., 66.4° between aromatic planes in analogous structures) to validate rigidity .

Q. What computational strategies are effective for predicting metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools :
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., C-Br, ~65 kcal/mol).
  • Molecular Dynamics (MD) : Simulate liver microsome interactions (e.g., CYP3A4 binding) using AMBER/CHARMM .
  • Metabolic Hotspot Prediction :
  • Identify susceptible sites (e.g., bromoacetamide moiety) using MetaSite or GLORY.
  • Compare with experimental microsomal stability data (e.g., t₁/₂ > 60 min suggests low clearance) .

Q. How can researchers address discrepancies in biological activity across cell-based vs. cell-free assays?

  • Methodological Answer :

  • Hypothesis Testing :
  • Permeability : Measure logP (e.g., calculated ~2.5) and use Caco-2 assays to assess membrane penetration.
  • Protein Binding : Perform equilibrium dialysis (plasma protein binding >90% may reduce free drug concentration) .
  • Mechanistic Studies :
  • Use siRNA knockdowns to confirm target engagement in cells.
  • Cross-reference with SPR (surface plasmon resonance) for direct binding affinity .

Propiedades

IUPAC Name

2-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-11-6-8-17(9-7-11)21(19,20)13-4-2-12(3-5-13)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTKIYMRUMVUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.